molecular formula C9H18O B13583963 (1-Tert-butylcyclobutyl)methanol

(1-Tert-butylcyclobutyl)methanol

Cat. No.: B13583963
M. Wt: 142.24 g/mol
InChI Key: GETIKDCHOWCYLW-UHFFFAOYSA-N
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Description

(1-Tert-butylcyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a tert-butyl group and a methanol group. This compound falls under the category of tertiary alcohols, where the carbon atom holding the hydroxyl group is attached to three other carbon atoms. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylcyclobutyl)methanol typically involves the reaction of tert-butylcyclobutane with formaldehyde under basic conditions. The reaction proceeds via the formation of a carbanion intermediate, which subsequently reacts with formaldehyde to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, Aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

(1-Tert-butylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of (1-Tert-butylcyclobutyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    tert-Butyl alcohol: A simpler tertiary alcohol with similar steric properties but lacking the cyclobutyl ring.

    Cyclobutanol: Contains a cyclobutyl ring but lacks the tert-butyl group.

Uniqueness: (1-Tert-butylcyclobutyl)methanol is unique due to the combination of the cyclobutyl ring and the tert-butyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for studying the effects of steric hindrance and electronic factors in chemical reactions.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1-tert-butylcyclobutyl)methanol

InChI

InChI=1S/C9H18O/c1-8(2,3)9(7-10)5-4-6-9/h10H,4-7H2,1-3H3

InChI Key

GETIKDCHOWCYLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCC1)CO

Origin of Product

United States

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